molecular formula C10H10O2 B8416884 3-Methoxy-5-vinyl-benzaldehyde

3-Methoxy-5-vinyl-benzaldehyde

Cat. No.: B8416884
M. Wt: 162.18 g/mol
InChI Key: SZTILCBTUBKBPV-UHFFFAOYSA-N
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Description

3-Methoxy-5-vinyl-benzaldehyde (CAS: See COA

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-ethenyl-5-methoxybenzaldehyde

InChI

InChI=1S/C10H10O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-7H,1H2,2H3

InChI Key

SZTILCBTUBKBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxy-5-methoxybenzaldehyde

  • Structural Differences : Replaces the vinyl group with a hydroxyl (-OH) at position 3 and retains methoxy at position 5 .
  • Key Properties: Molecular Formula: C₈H₈O₃ Molecular Weight: 152.149 g/mol Reactivity: The hydroxyl group increases acidity (pKa ~10) and enables hydrogen bonding, enhancing solubility in polar solvents compared to non-polar vinyl substituents. Applications: Used in synthesis of pharmaceuticals and agrochemicals due to its phenolic reactivity .

5-Acetyl-2-methoxybenzaldehyde

  • Structural Differences : Features an acetyl (-COCH₃) group at position 5 and methoxy at position 2 .
  • Key Properties: Molecular Formula: C₁₀H₁₀O₃ Molecular Weight: 178.19 g/mol Reactivity: The electron-withdrawing acetyl group reduces electrophilicity at the aldehyde, slowing nucleophilic additions.

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

  • Structural Differences : Substitutes vinyl with an allyl (-CH₂CH=CH₂) group at position 5 and adds a hydroxyl at position 4 .
  • Key Properties: Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol Boiling Point: 320.2°C (higher than vinyl due to increased molecular weight and allyl group stability). Applications: Used in flavor/fragrance industries (e.g., eugenol derivatives) .

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

  • Structural Differences : Chloro (-Cl) at position 3 and a bulky 4-methylbenzyloxy group at position 4 .
  • Key Properties :
    • Molecular Formula: C₁₇H₁₅ClO₃
    • Molecular Weight: 302.75 g/mol
    • Reactivity: Steric hindrance from the benzyloxy group limits accessibility for reactions at the aldehyde.
    • Stability: Enhanced resistance to oxidation due to electron-donating methoxy and chloro groups .

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

  • Structural Differences : Allyl at position 5, hydroxyl at position 2, and methoxy at position 3 .
  • Key Properties: Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 192.21 g/mol Solubility: Moderate in ethanol and chloroform due to hydroxyl and methoxy groups. Applications: Intermediate in synthesizing bioactive molecules (e.g., antioxidants) .

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy and hydroxyl groups enhance resonance stabilization of the aromatic ring, increasing electrophilicity at the aldehyde. Vinyl and allyl groups offer conjugation but lower polarity .
  • Steric Effects :
    • Bulky groups (e.g., 4-methylbenzyloxy in ) reduce reaction rates at the aldehyde, whereas smaller substituents (e.g., vinyl) favor faster nucleophilic additions.
  • Solubility and Stability :
    • Hydroxyl-containing analogs (e.g., ) exhibit higher water solubility due to hydrogen bonding. Chloro and acetyl groups improve stability against oxidation .

Preparation Methods

Heck Coupling with Ethylene

Using 3-methoxy-5-bromobenzaldehyde as a substrate, ethylene gas can be introduced via Heck coupling:

3-Methoxy-5-bromobenzaldehyde+C2H4Pd(OAc)2,PPh3This compound+HBr\text{3-Methoxy-5-bromobenzaldehyde} + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{this compound} + \text{HBr}

Reaction conditions (e.g., 100–120°C in DMF, 12–24 hours) and ligand choice (triphenylphosphine) critically influence yield. A patent describing similar conditions for 3,4,5-trimethoxybenzaldehyde synthesis reported yields up to 68%.

Suzuki-Miyaura Coupling with Vinylboronic Acids

Alternative coupling partners like vinylboronic acids offer milder conditions. For example:

3-Methoxy-5-bromobenzaldehyde+vinylboronic acidPd(PPh3)4,Na2CO3This compound\text{3-Methoxy-5-bromobenzaldehyde} + \text{vinylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

This method, adapted from bromoarene coupling protocols, avoids high temperatures but requires careful control of pH and stoichiometry.

Oxidation of 3-Methoxy-5-vinylbenzyl Alcohol

Oxidation of the corresponding alcohol precursor presents a straightforward route. Common oxidants like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) selectively convert benzylic alcohols to aldehydes without over-oxidation to carboxylic acids.

3-Methoxy-5-vinylbenzyl alcoholMnO2,CH2Cl2This compound\text{3-Methoxy-5-vinylbenzyl alcohol} \xrightarrow{\text{MnO}2, \text{CH}2\text{Cl}_2} \text{this compound}

Yields depend on solvent choice and oxidant activity. Anhydrous conditions (e.g., dichloromethane) and stoichiometric MnO₂ typically achieve >80% conversion.

Friedel-Crafts Formylation with Vinyl Intermediates

The Vilsmeier-Haack reaction enables direct formylation of methoxy-substituted arenes. Starting with 3-methoxy-5-vinylbenzene, the aldehyde group is introduced via electrophilic aromatic substitution:

3-Methoxy-5-vinylbenzene+POCl3+DMFThis compound\text{3-Methoxy-5-vinylbenzene} + \text{POCl}_3 + \text{DMF} \rightarrow \text{this compound}

This method requires electron-donating groups (e.g., methoxy) to activate the ring. Reaction temperatures of 0–5°C and controlled reagent addition mitigate side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Starting Material Catalyst/Conditions Yield Purity (GC)
Baylis-Hillman3-Methoxy-5-bromobenzaldehydeDABCO, 40°C, 72h60–68%85–90%
Heck Coupling3-Methoxy-5-bromobenzaldehydePd(OAc)₂, PPh₃, 120°C65–70%88%
Alcohol Oxidation3-Methoxy-5-vinylbenzyl alcoholMnO₂, CH₂Cl₂, rt80–85%92%
Vilsmeier-Haack3-Methoxy-5-vinylbenzenePOCl₃, DMF, 0–5°C55–60%78%

The Heck coupling and alcohol oxidation routes offer superior yields and purity, while the Baylis-Hillman method provides atom economy. Scalability remains a challenge for Vilsmeier-Haack due to stringent temperature control .

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-5-vinyl-benzaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts alkylation to introduce the methoxy group, followed by a Wittig reaction to install the vinyl moiety. Key parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts (optimized at 0–5°C to minimize side reactions) .
  • Solvent polarity : Use anhydrous dichloromethane or THF to stabilize intermediates during the Wittig reaction .
  • Stoichiometry : Excess vinyltriphenylphosphonium bromide (1.2–1.5 equivalents) improves vinylation efficiency .
    Typical yields range from 45–65%, with purity confirmed via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the methoxy group (~δ 3.8 ppm), vinyl protons (δ 5.2–5.8 ppm), and aldehyde proton (δ 9.8–10.2 ppm). ¹³C NMR confirms carbonyl resonance at ~δ 190–195 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (vinyl C=C) .
  • Mass spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated for C₁₀H₁₀O₂: 162.0681) .

Q. How should this compound be stored to ensure stability?

  • Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde and vinyl groups.
  • Avoid exposure to moisture (use molecular sieves) and strong acids/bases to prevent decomposition into phenolic byproducts .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aldehyde as a dienophile. Key insights:

  • The methoxy group’s electron-donating effect increases the LUMO energy of the vinyl group, enhancing reactivity with electron-rich dienes .
  • Transition state analysis reveals steric hindrance from the methoxy substituent, favoring endo selectivity in cycloadditions .

Q. How can contradictory data on catalytic asymmetric reactions involving this compound be resolved?

Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) may arise from:

  • Catalyst loading : Chiral oxazaborolidines require precise stoichiometry (≥10 mol%) to maintain stereocontrol .
  • Solvent effects : Non-polar solvents (toluene) improve ee by reducing competing non-catalyzed pathways .
  • Temperature : Lower temperatures (–40°C) slow racemization of intermediates .

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

  • Chelation studies : The aldehyde and methoxy groups can bind transition metals (e.g., Ru³⁺ or Pd²⁺). X-ray crystallography confirms octahedral geometry in Ru(III) Schiff-base complexes .
  • Electronic tuning : Introducing electron-withdrawing substituents on the benzene ring enhances metal-ligand charge transfer, as shown in UV-Vis spectra (λₐᵦₛ ~450 nm) .

Q. How does this compound serve as a precursor in bioactive heterocycle synthesis?

  • Pyrazole derivatives : Condensation with hydrazines under acidic conditions (HCl/EtOH, reflux) yields 5-membered rings with antitumor activity (IC₅₀ ~10 µM in HeLa cells) .
  • Coumarin analogs : Aldol condensation with resorcinol derivatives produces fluorescent probes, validated via fluorescence quenching assays .

Methodological Notes

  • Safety : Use nitrile gloves and fume hoods due to potential skin/eye irritation. Spills require neutralization with sodium bicarbonate before ethanol rinsing .
  • Eco-toxicity : Follow OECD 301D guidelines for biodegradability testing; preliminary data suggest moderate persistence (t₁/₂ = 28 days in soil) .

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